4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride

P2X7 receptor antagonism species selectivity SAR

4-(4-Phenyltriazol-1-yl)piperidine dihydrochloride (CAS 2445792-39-0) is the bis-hydrochloride salt of a 1,4-disubstituted 1,2,3-triazole-piperidine hybrid scaffold. The parent free base (CAS 852100-82-4) has been explicitly characterized as the prototype N-1-phenyl triazole (compound 12a) in a primary medicinal chemistry study of brain-penetrant P2X7 receptor antagonists.

Molecular Formula C13H18Cl2N4
Molecular Weight 301.22
CAS No. 2445792-39-0
Cat. No. B2611677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride
CAS2445792-39-0
Molecular FormulaC13H18Cl2N4
Molecular Weight301.22
Structural Identifiers
SMILESC1CNCCC1N2C=C(N=N2)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C13H16N4.2ClH/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12;;/h1-5,10,12,14H,6-9H2;2*1H
InChIKeyCIVYFPHYIUPICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Phenyltriazol-1-yl)piperidine Dihydrochloride: Chemical Identity and Core Pharmacophore of a 1,2,3-Triazolopiperidine P2X7 Antagonist


4-(4-Phenyltriazol-1-yl)piperidine dihydrochloride (CAS 2445792-39-0) is the bis-hydrochloride salt of a 1,4-disubstituted 1,2,3-triazole-piperidine hybrid scaffold. The parent free base (CAS 852100-82-4) has been explicitly characterized as the prototype N-1-phenyl triazole (compound 12a) in a primary medicinal chemistry study of brain-penetrant P2X7 receptor antagonists [1]. The molecule features a piperidine ring linked at the N-1 position of a 1,2,3-triazole, with a phenyl substituent at the triazole C-4 position. The dihydrochloride salt form (MW 301.22 g/mol, formula C₁₃H₁₈Cl₂N₄) provides enhanced aqueous solubility relative to the free base, a critical attribute for its primary research application as a reference tool compound in P2X7 receptor pharmacology and structure-activity relationship (SAR) studies .

Why Generic Substitution Fails for 4-(4-Phenyltriazol-1-yl)piperidine Dihydrochloride: Evidence-Based Differentiation from Closest Analogs


The 1,2,3-triazolopiperidine scaffold presents a deceptively narrow chemical space where subtle modifications to the N-1 heteroaryl substituent produce order-of-magnitude shifts in potency, species selectivity, metabolic stability, and CYP inhibition profiles. The 4-phenyl substituent of the target compound defines a specific pharmacological profile that cannot be extrapolated from close analogs: replacing the phenyl with a 2-pyrimidine (compound 12d) improves rat P2X7R potency by ~280-fold and reduces CYP 2C19 inhibition by 85-fold [1]. Consequently, procuring the correct salt form (dihydrochloride vs. free base or mono-HCl) is critical for ensuring consistent solubility and handling in aqueous biological assays . Generic substitution based on scaffold similarity alone introduces uncontrolled variables that can invalidate SAR conclusions, species translation studies, and in vitro ADME profiling.

Quantitative Differential Evidence: 4-(4-Phenyltriazol-1-yl)piperidine Dihydrochloride vs. N-1 Heteroaryl Analogs in P2X7 Receptor Antagonism


Human P2X7R Potency and Rodent Species Selectivity: Phenyl vs. Optimized Heteroaryl Analogs

The free base form of the target compound, identified as compound 12a in a primary SAR study, demonstrated potent human P2X7R antagonism in a FLIPR Ca²⁺ flux assay with an IC₅₀ of 2.7 nM but exhibited a dramatic ~700-fold loss of potency at the rat P2X7R (IC₅₀ = 1900 nM) [1]. In contrast, the optimized 2-pyrimidine analog (compound 12d) achieved dual-species potency with hP2X7R IC₅₀ = 4.2 nM and rP2X7R IC₅₀ = 6.8 nM, representing a ~280-fold improvement in rat receptor affinity [1]. This species selectivity gap defines the target compound as a human-selective pharmacological tool, distinctly suited for human target engagement studies but unsuitable for direct translation to rodent in vivo models without further optimization.

P2X7 receptor antagonism species selectivity SAR

CYP 2C19 Inhibition Liability: Phenyl Substituent as a Key Liability Driver

The 4-phenyl substituent of compound 12a (the free base of the target compound) was identified as a strong inhibitor of CYP 2C19, with an IC₅₀ of 0.1 µM measured in human liver microsomes [1]. This represents a significant liability for potential drug-drug interactions. Systematic SAR exploration revealed that replacing the phenyl with heterocyclic substituents progressively mitigated this liability: the 2-pyrimidine analog (12d) achieved a CYP 2C19 IC₅₀ of 8.5 µM, an 85-fold reduction in inhibitory potency [1]. This quantitative difference establishes the phenyl analog as a key reference compound for understanding the structural determinants of CYP 2C19 inhibition within the triazolopiperidine series.

CYP inhibition drug-drug interaction ADME

In Vitro Microsomal Stability: Rapid Metabolism as a Defining Characteristic of the Phenyl Prototype

Compound 12a was reported to be rapidly metabolized in both human and rat liver microsomal preparations, exhibiting a high extraction ratio that precluded its advancement as a development candidate [1]. This metabolic instability contrasts with later-generation analogs: compounds 12d and 12f achieved improved microsomal stability through heteroaryl substitution, enabling their selection for in vivo pharmacokinetic characterization (Tables 3 and 4 of the primary publication) [1]. The rapid clearance of the phenyl prototype establishes it as a valuable negative control and a metabolic soft spot reference standard for the series.

microsomal stability metabolic liability lead optimization

Broad Off-Target Selectivity: Clean Profile in a 50-Receptor Panel at 1 µM

Compound 12a was evaluated in a broad commercial panel of 50 receptors, ion channels, and transporter assays (Eurofins-CEREP) at a screening concentration of 1.0 µM and showed no significant cross-reactivity [1]. This clean off-target profile at a concentration ~370-fold above its hP2X7R IC₅₀ (2.7 nM) indicates that despite its metabolic and CYP liabilities, the phenyl-triazolopiperidine scaffold possesses inherent target selectivity. This selectivity profile provides a baseline for evaluating whether subsequent heteroaryl modifications introduce off-target interactions.

off-target selectivity safety pharmacology receptor profiling

Salt Form Differentiation: Dihydrochloride vs. Mono-HCl vs. Free Base for Aqueous Solubility and Handling

The dihydrochloride salt (CAS 2445792-39-0, MW 301.22) contains two equivalents of HCl per molecule, compared to the mono-hydrochloride salt (CAS 852030-98-9, MW 264.75) and the free base (CAS 852100-82-4, MW 228.29) . The bis-HCl salt form enhances aqueous solubility relative to both the free base and the mono-HCl salt through increased ionization of the piperidine nitrogen at physiologically relevant pH, an established principle in pharmaceutical salt selection [1]. This solubility advantage is critical for achieving consistent compound concentrations in aqueous biological assay buffers, minimizing DMSO content in cell-based P2X7 assays, and enabling reproducible in vitro pharmacological profiling.

salt selection aqueous solubility formulation

Lipophilicity (cLogP) as a Key Differentiator: High Lipophilicity of the Phenyl Prototype Drives ADME Liabilities

Compound 12a was reported to have a cLogP of approximately 4.0, which the authors identified as a key driver of the compound's poor microsomal stability and CYP inhibition profile [1]. This high lipophilicity served as the rationale for the subsequent SAR campaign that systematically reduced cLogP through the introduction of heteroaryl substituents (e.g., pyridyl, pyrimidine, pyrazole) with lower logP contributions. The cLogP of ~4.0 places the phenyl prototype at the high end of the lipophilicity range typically considered acceptable for CNS drug candidates, providing a quantitative benchmark for property-based lead optimization.

lipophilicity cLogP ADME optimization

Optimal Research Application Scenarios for 4-(4-Phenyltriazol-1-yl)piperidine Dihydrochloride Based on Quantitative Evidence


Human P2X7R Pharmacological Tool Compound for In Vitro Target Engagement Studies

With an hP2X7R FLIPR IC₅₀ of 2.7 nM and a clean profile in a 50-target off-selectivity panel at 1 µM [1], the compound serves as a potent and selective human P2X7R antagonist for in vitro signaling studies (Ca²⁺ flux, IL-1β release assays) in human immune cell lines. Its high species selectivity (~700-fold preference for human over rat) restricts its use to human in vitro systems, but this selectivity is advantageous for dissecting human-specific P2X7 pharmacology without confounding rodent receptor cross-reactivity. The dihydrochloride salt form ensures adequate aqueous solubility for cell-based assay preparation .

Reference Standard for CYP 2C19 Inhibition Liability Assessment in Triazolopiperidine Lead Optimization

The strong CYP 2C19 inhibition (IC₅₀ = 0.1 µM) of the phenyl prototype [1] makes this compound an essential reference standard for benchmarking CYP liability improvements in triazolopiperidine medicinal chemistry programs. It enables quantitative comparison of CYP inhibition attenuation achieved through heteroaryl substitution, providing a validated baseline for structure-property relationship (SPR) analysis and enabling calculation of CYP inhibition selectivity indices relative to P2X7R potency.

Metabolic Soft Spot Identification and ADME SAR Baseline Compound

The rapid hepatic microsomal clearance of compound 12a, coupled with its high cLogP of ~4.0 [1], establishes it as a key reference for metabolic soft spot identification studies. Metabolite identification experiments comparing the phenyl prototype with metabolically stabilized analogs (12d, 12f) can pinpoint the specific metabolic liabilities introduced by the phenyl substituent, guiding rational design strategies for reducing oxidative metabolism in the series.

Synthetic Intermediate and Click Chemistry Building Block for Diversified Triazole-Piperidine Libraries

The 1,4-disubstituted 1,2,3-triazole core is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and 4-azidopiperidine derivatives [2]. This modular click chemistry approach enables efficient parallel synthesis of analog libraries through variation of the alkyne component. The dihydrochloride salt provides a stable, readily weighable form of the piperidine-triazole intermediate that can be directly employed in subsequent N-functionalization reactions (e.g., benzamide coupling to generate P2X7 antagonists of the 12 series) [1].

Quote Request

Request a Quote for 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.